5-bromo-2-methoxy-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide
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Overview
Description
5-bromo-2-methoxy-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-methoxy-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide typically involves multiple steps, starting with the preparation of the indole moiety. One common method involves the use of a double Sonogashira reaction, where an electron-rich 2,5-dibromo-3-methoxy-1,4-dianiline is reacted with an excess of propargylic alcohol in the presence of palladium acetate, 1,1′-bis(di-tert-butylphosphino)ferrocene, and potassium carbonate in N-methyl-2-pyrrolidone .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-methoxy-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding amines.
Scientific Research Applications
5-bromo-2-methoxy-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-2-methoxy-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, which can modulate various biological processes . The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with enzymes and receptors involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-methoxypyridine: Another halogenated heterocycle with similar structural features.
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Uniqueness
5-bromo-2-methoxy-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
5810-08-2 |
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Molecular Formula |
C19H21BrN2O4S |
Molecular Weight |
453.4 g/mol |
IUPAC Name |
5-bromo-2-methoxy-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C19H21BrN2O4S/c1-12-15(16-11-14(25-2)5-6-17(16)22-12)8-9-21-27(23,24)19-10-13(20)4-7-18(19)26-3/h4-7,10-11,21-22H,8-9H2,1-3H3 |
InChI Key |
FVZBYUYGYZWQCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)CCNS(=O)(=O)C3=C(C=CC(=C3)Br)OC |
Origin of Product |
United States |
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